6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, a methyl group, and an oxazolo-pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available precursors One common synthetic route includes the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the carboxamide group with the phenylethylamine moiety .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to achieve efficient production. Additionally, the use of high-throughput screening and automated synthesis platforms can facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-fluorophenyl)-N-(2-methylpyrazol-3-yl)-6-phenyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- N-(3-chloro-4-fluorophenyl)-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- N-(4-Fluoro-2-methylphenyl)-6-(4-fluorophenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
Uniqueness
The uniqueness of 6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C22H18FN3O2 |
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Molecular Weight |
375.4 g/mol |
IUPAC Name |
6-(4-fluorophenyl)-3-methyl-N-(1-phenylethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C22H18FN3O2/c1-13(15-6-4-3-5-7-15)24-21(27)18-12-19(16-8-10-17(23)11-9-16)25-22-20(18)14(2)26-28-22/h3-13H,1-2H3,(H,24,27) |
InChI Key |
QLQZVZXIHCRQQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NC(C)C4=CC=CC=C4 |
Origin of Product |
United States |
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